2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both imidazolidinone and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzylamine with phosgene to form the intermediate 4-methoxybenzyl isocyanate. This intermediate is then reacted with glycine to form the imidazolidinone ring. The final step involves the reaction of the imidazolidinone intermediate with 5-methyl-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of more saturated imidazolidinone derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Imidazolidinone derivatives:
Uniqueness
2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of both imidazolidinone and thiadiazole moieties in a single molecule
Properties
Molecular Formula |
C16H17N5O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5O4S/c1-9-19-20-15(26-9)18-13(22)7-12-14(23)21(16(24)17-12)8-10-3-5-11(25-2)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,17,24)(H,18,20,22) |
InChI Key |
KSZBWCAZVNFAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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